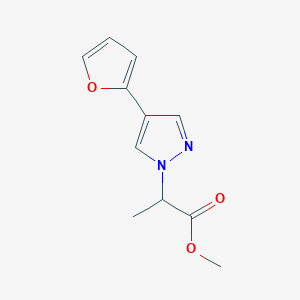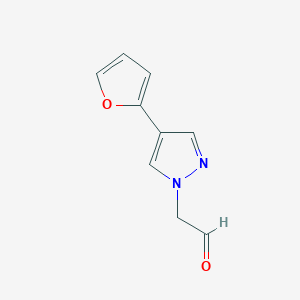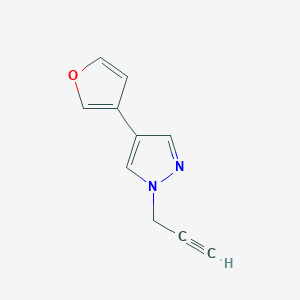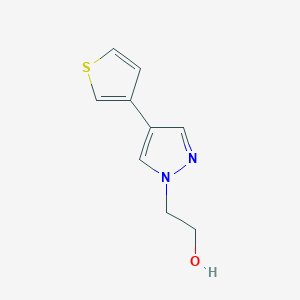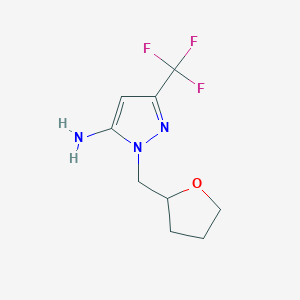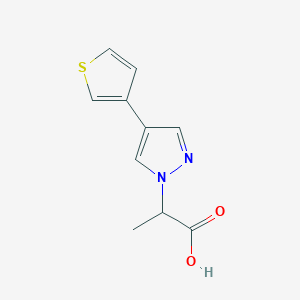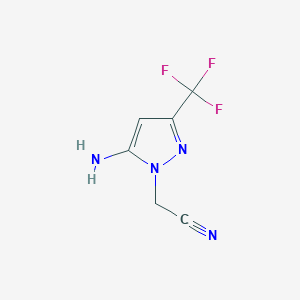
2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of TFPAN involves several steps. One key intermediate for its preparation is 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) . This intermediate can be obtained in good yield via a simple one-step reaction. The number of chlorine atoms introduced to the pyridine ring can be controlled by adjusting the molar ratio of chlorine gas during the reaction .
Molecular Structure Analysis
TFPAN’s chemical structure consists of a pyrazole ring with a trifluoromethyl group (CF₃) and an amino group (NH₂) attached at specific positions. The detailed arrangement of atoms and bonds can be visualized using molecular modeling techniques. Its unique structure contributes to its potential biological activities and reactivity .
Chemical Reactions Analysis
TFPAN can participate in various chemical reactions due to its functional groups. These reactions may involve nucleophilic substitution, condensation, or cyclization processes. Investigating its reactivity with different reagents and conditions is crucial for understanding its behavior and potential applications .
Wissenschaftliche Forschungsanwendungen
Agrochemicals Synthesis
The trifluoromethylpyridine (TFMP) moiety, which is structurally similar to the compound , is extensively used in the synthesis of active agrochemical ingredients. These compounds are crucial for the protection of crops from pests. The introduction of the TFMP group into agrochemicals has led to the development of more than 20 new agrochemicals with ISO common names .
Pharmaceutical Development
Several pharmaceutical products contain the TFMP group due to its unique physicochemical properties that contribute to biological activity. Currently, five pharmaceutical and two veterinary products with the TFMP moiety have been approved for the market, and many candidates are undergoing clinical trials .
Fluorinated Organic Chemicals
The presence of fluorine atoms in organic compounds, such as our compound of interest, is a significant area of research. These compounds have been instrumental in advances across various fields, including agrochemical, pharmaceutical, and functional materials. The development of fluorinated organic chemicals is a growing research topic due to the effects of fluorine on biological activities and physical properties .
Imaging Agents for Biological Applications
Synthetic methods for preparing fluoropyridines, including derivatives of our compound, are of special interest as potential imaging agents. These compounds can be used in local radiotherapy for cancer and other biological applications, highlighting the importance of selective synthesis and the development of ( ^{18}F )-substituted pyridines .
Synthesis of Azaindoles
The compound has been employed in a convenient, one-pot synthesis of azaindoles. Azaindoles are an important class of heterocyclic compounds that have shown promise in various therapeutic areas, including oncology and infectious diseases .
Intermediate for Synthesis of Fluazifop
The compound serves as a key intermediate in the synthesis of fluazifop, an herbicide used for the control of grass weeds. The synthesis process benefits from the unique characteristics of the pyridine moiety and the physicochemical properties of the fluorine atom .
Wirkmechanismus
Target of Action
The primary targets of 2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[5-amino-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N4/c7-6(8,9)4-3-5(11)13(12-4)2-1-10/h3H,2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTSIJVONOCUAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



